molecular formula C10H17N7O2 B2649189 N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine CAS No. 442556-02-7

N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2649189
CAS No.: 442556-02-7
M. Wt: 267.293
InChI Key: PKHLXUFAZRWDCB-UHFFFAOYSA-N
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Description

N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dichloro-5-nitropyrimidine with N-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions:

    Substitution: Potassium carbonate, organic solvents (e.g., dichloromethane).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed:

    Substitution: Various substituted pyrimidine derivatives.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized pyrimidine derivatives.

Scientific Research Applications

N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors.

    4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities.

Uniqueness: N4-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific structural features and the presence of both nitro and piperazine groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-N-methyl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O2/c1-12-9-7(17(18)19)8(11)13-10(14-9)16-5-3-15(2)4-6-16/h3-6H2,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHLXUFAZRWDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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